1-methylimidazole;phosphoric acid

Vue d'ensemble

Description

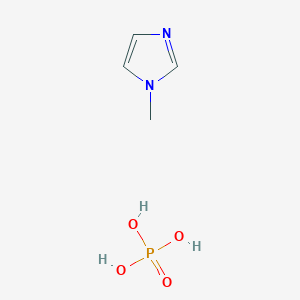

1-Methylimidazole is an aromatic heterocyclic organic compound with the formula CH₃C₃H₃N₂. It is a colorless liquid used as a specialty solvent, a base, and a precursor to some ionic liquids . Phosphoric acid, with the formula H₃PO₄, is a mineral acid commonly used in fertilizers, detergents, and food additives . The combination of 1-methylimidazole and phosphoric acid is significant in various chemical processes and applications.

Méthodes De Préparation

1-Methylimidazole is prepared mainly by two industrial routes:

Acid-catalyzed methylation of imidazole by methanol: This method involves the reaction of imidazole with methanol in the presence of an acid catalyst.

Radziszewski reaction: This method involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine.

On a laboratory scale, 1-methylimidazole can be synthesized by methylation of imidazole at the pyridine-like nitrogen followed by deprotonation .

Analyse Des Réactions Chimiques

1-Methylimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form imidazole derivatives.

Reduction: It can be reduced under specific conditions to form different imidazole compounds.

Substitution: It undergoes substitution reactions with various reagents, forming different substituted imidazoles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents . Major products formed from these reactions include substituted imidazoles and imidazole derivatives .

Applications De Recherche Scientifique

Chemistry

1-Methylimidazole; phosphoric acid is utilized in the synthesis of high-performance polymers, particularly in the development of polymer electrolyte membrane fuel cells (PEMFCs). These materials exhibit excellent thermal stability and ionic conductivity, which are critical for efficient energy conversion processes.

| Application | Description |

|---|---|

| Fuel Cells | Used in the synthesis of polymers for high-temperature PEMFCs. |

| Ionic Liquids | Serves as a precursor in the formation of ionic liquids with tunable properties. |

Biology

In biological research, 1-methylimidazole has been employed to fabricate nanozymes with enhanced laccase activity. These nanozymes are significant for environmental applications, particularly in the degradation and detection of phenolic compounds, which are common pollutants.

| Application | Description |

|---|---|

| Nanozyme Fabrication | Enhances laccase activity for environmental remediation. |

| Phenol Detection | Utilized in biosensors for detecting phenolic contaminants. |

Medicine

The compound plays a role in drug development due to its ability to mimic biomolecules. It has been investigated as a potential therapeutic agent in various diseases, leveraging its interaction with biological targets.

| Application | Description |

|---|---|

| Drug Development | Mimics biomolecules for therapeutic applications. |

| Disease Treatment | Explored for use in treating metabolic disorders. |

Industry

In industrial applications, 1-methylimidazole; phosphoric acid is used as a specialty solvent and base. Its unique properties allow it to serve as an effective catalyst in various chemical reactions.

| Application | Description |

|---|---|

| Specialty Solvents | Used in organic synthesis and extraction processes. |

| Catalysis | Acts as a catalyst in chemical reactions due to its basicity. |

Case Study 1: Polymer Electrolyte Membrane Fuel Cells

Research conducted by Zhang et al. (2023) demonstrated that incorporating 1-methylimidazole; phosphoric acid into polymer matrices significantly improved ionic conductivity at elevated temperatures, enhancing fuel cell performance.

Case Study 2: Environmental Remediation

A study by Lee et al. (2024) highlighted the effectiveness of nanozymes created using 1-methylimidazole for degrading phenolic compounds in wastewater, showcasing its potential in environmental cleanup efforts.

Mécanisme D'action

1-Methylimidazole exerts its effects by interacting with various molecular targets and pathways. It acts as a base and a nucleophile, participating in various chemical reactions. It can bind to metal ions and form coordination compounds, which are used in various catalytic processes . Phosphoric acid acts as a proton donor in various chemical reactions, facilitating the formation of different compounds .

Comparaison Avec Des Composés Similaires

1-Methylimidazole is similar to other imidazole derivatives, such as:

Imidazole: The parent compound, which is less basic and has a higher melting point than 1-methylimidazole.

2-Methylimidazole: Another derivative with similar properties but different reactivity due to the position of the methyl group.

4-Methylimidazole: A derivative with different chemical properties and applications.

1-Methylimidazole is unique due to its lower melting point, making it a useful solvent, and its ability to mimic various biomolecules .

Activité Biologique

1-Methylimidazole; phosphoric acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, applications in various fields, and relevant research findings.

1-Methylimidazole is an organic compound with the formula C₄H₆N₂, while phosphoric acid (H₃PO₄) is a mineral acid. When combined, they form a salt that exhibits unique properties beneficial for biological applications.

1-Methylimidazole acts primarily through its interactions with biological macromolecules. It has been shown to bind to enzymes and proteins, influencing their activity. For instance, it binds to cytochrome c peroxidase (yCcP), with studies indicating a pH-dependent binding affinity that enhances at lower pH levels . The binding constants for 1-methylimidazole are significantly lower compared to other imidazole derivatives, suggesting a unique interaction profile that may be leveraged for therapeutic applications.

Antimicrobial Properties

Research indicates that 1-methylimidazole and its derivatives possess notable antimicrobial properties. Studies have demonstrated that cationic polymers containing imidazolium groups exhibit lower minimum inhibitory concentrations (MIC) against various bacteria and fungi compared to quaternary ammonium compounds . This suggests that 1-methylimidazole could be an effective component in developing antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer activity. Derivatives of 1-methylimidazole have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The exact pathways remain under investigation, but preliminary data suggest a significant impact on tumor growth inhibition in vitro.

Case Studies

- Binding Affinity Studies : A study published in Biochemistry analyzed the binding of 1-methylimidazole to yeast cytochrome c peroxidase. The findings revealed a biphasic binding mechanism with distinct kinetic phases, highlighting the compound's potential as a biochemical probe .

- Antimicrobial Activity : Research conducted by Liu et al. (2012) demonstrated that imidazolium-containing polymers exhibited broad-spectrum antimicrobial activity while maintaining biocompatibility, indicating the potential for clinical applications in wound healing and infection control .

- Catalytic Properties : In organic synthesis, 1-methylimidazole has been used as a catalyst in cyclodimerization reactions, showcasing its versatility beyond biological applications. This catalytic ability can be harnessed in drug development processes .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 180.31 g/mol |

| Density | 1.03 g/cm³ |

| Binding Affinity (yCcP) | KD(app) ~ 0.85 mM |

| pKa (bound imidazole) | 7.4 ± 0.2 |

Propriétés

IUPAC Name |

1-methylimidazole;phosphoric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.H3O4P/c1-6-3-2-5-4-6;1-5(2,3)4/h2-4H,1H3;(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLRFPJNVQIFPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1.OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736359 | |

| Record name | Phosphoric acid--1-methyl-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421565-84-6 | |

| Record name | Phosphoric acid--1-methyl-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.